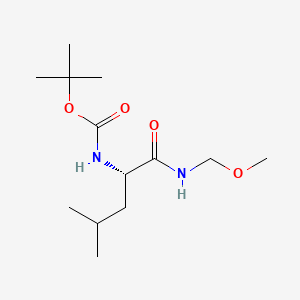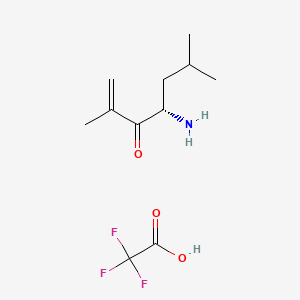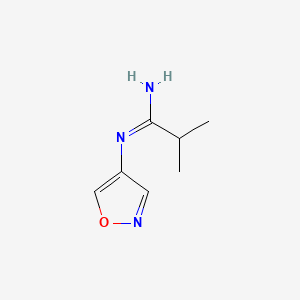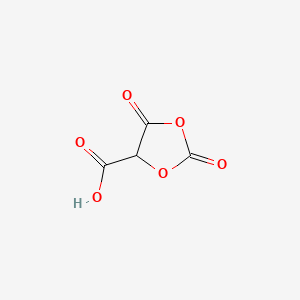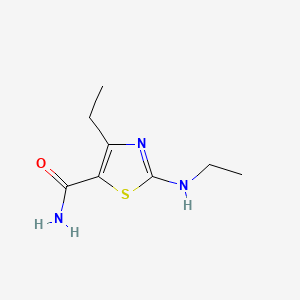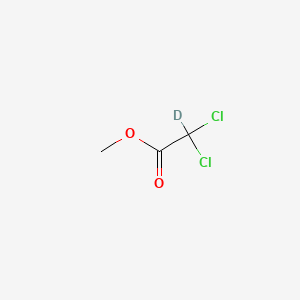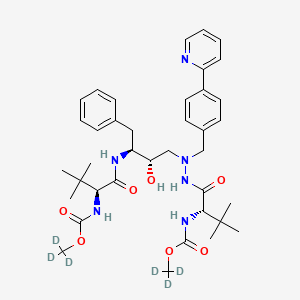
Atazanavir-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atazanavir-d6 is a deuterium-labeled derivative of Atazanavir, a highly selective inhibitor of the human immunodeficiency virus (HIV) protease. Atazanavir is widely used in the treatment of HIV/AIDS and is known for its ability to inhibit the virus-specific processing of viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . The deuterium labeling in this compound is used primarily for research purposes, including pharmacokinetic studies and drug metabolism investigations .
生化分析
Biochemical Properties
Atazanavir-d6 interacts with various enzymes and proteins in biochemical reactions. It is a substrate and inhibitor of CYP3A4, an enzyme involved in drug metabolism . It also acts as an inhibitor and inducer of P-glycoprotein (P-gp), a protein that pumps foreign substances out of cells .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It is used to treat infection of human immunodeficiency virus (HIV) by inhibiting the HIV-1 protease, a key enzyme in the life cycle of the virus . This inhibition prevents the virus from maturing and proliferating within the host cells .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its interaction with the HIV-1 protease. It binds to the active site of this enzyme, preventing it from cleaving the pro-form of viral proteins into the working machinery of the virus . This inhibits the maturation and proliferation of the virus.
Temporal Effects in Laboratory Settings
It is known that Atazanavir, the non-deuterated form, exhibits a controlled release pattern of drug release up to 24 hours .
Dosage Effects in Animal Models
It is known that the relative bioavailability of Atazanavir, the non-deuterated form, is significantly improved when administered via a transdermal delivery route compared to oral administration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is extensively metabolized in humans, with the major biotransformation pathways consisting of monooxygenation and dioxygenation . Other minor biotransformation pathways for Atazanavir or its metabolites include glucuronidation, N-dealkylation, hydrolysis, and oxygenation with dehydrogenation .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It is a substrate and inhibitor of CYP3A4, an enzyme that plays a crucial role in drug metabolism and transport . It also interacts with P-glycoprotein (P-gp), a transporter protein that pumps foreign substances out of cells .
Subcellular Localization
It is known that Atazanavir, the non-deuterated form, is primarily localized in the cytoplasm where it interacts with its target, the HIV-1 protease .
准备方法
阿扎那韦-d6的合成涉及将氘原子掺入阿扎那韦分子中。这可以通过各种合成途径实现,包括:
氘交换反应: 此方法涉及在氘源(如重水(D2O))的存在下用氘原子取代氢原子。
阿扎那韦-d6的工业生产方法类似于阿扎那韦的生产方法,但增加了额外的步骤以确保氘原子的掺入。 这些方法通常涉及多步合成过程,包括保护和脱保护步骤,以及色谱等纯化技术 .
化学反应分析
阿扎那韦-d6会发生各种化学反应,包括:
氧化: 阿扎那韦-d6在过氧化氢或高锰酸钾等氧化剂的存在下会发生氧化反应。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
这些反应中常用的试剂和条件包括有机溶剂、催化剂以及特定的温度和压力条件。 从这些反应中形成的主要产物取决于所使用的特定试剂和条件 .
科学研究应用
阿扎那韦-d6具有广泛的科学研究应用,包括:
药代动力学研究: 阿扎那韦-d6中的氘标记使研究人员能够追踪药物在体内的吸收、分布、代谢和排泄。
药物代谢研究: 阿扎那韦-d6用于研究参与阿扎那韦分解的代谢途径和酶相互作用。
HIV研究: 作为一种蛋白酶抑制剂,阿扎那韦-d6用于研究HIV复制机制和耐药性发展。
COVID-19研究: 最近的研究探讨了阿扎那韦-d6作为一种重新用于治疗COVID-19的药物的潜力,因为它对病毒蛋白酶具有抑制作用
作用机制
阿扎那韦-d6通过选择性抑制HIV-1蛋白酶发挥作用。这种酶对于将病毒Gag和Gag-Pol多蛋白加工成成熟的、功能性蛋白质至关重要,这些蛋白质是病毒复制所需的。 通过与HIV-1蛋白酶的活性位点结合,阿扎那韦-d6阻止了成熟病毒粒的形成,从而抑制了病毒的复制 .
相似化合物的比较
阿扎那韦-d6因其氘标记在蛋白酶抑制剂中独树一帜,它增强了其稳定性,并允许进行详细的药代动力学研究。类似的化合物包括:
利托那韦: 另一种蛋白酶抑制剂,与其他抗逆转录病毒药物联合使用以治疗艾滋病毒。
达鲁那韦: 以其高效性和对耐药性HIV病毒株的有效性而闻名。
洛匹那韦: 通常与利托那韦联合使用以增强其药代动力学特征.
阿扎那韦-d6因其在研究中的特定用途而脱颖而出,尤其是在需要精确追踪药物代谢和相互作用的研究中。
属性
IUPAC Name |
trideuteriomethyl N-[(2S)-1-[2-[(2S,3S)-3-[[(2S)-3,3-dimethyl-2-(trideuteriomethoxycarbonylamino)butanoyl]amino]-2-hydroxy-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32+/m0/s1/i7D3,8D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXRYRYVKAWYZBR-ORLNJQPYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])OC(=O)N[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@H](C(C)(C)C)NC(=O)OC([2H])([2H])[2H])O)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H52N6O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20678684 |
Source


|
| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
710.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1092540-50-5 |
Source


|
| Record name | (~2~H_3_)Methyl [(5S,10S,11S,14S)-11-benzyl-5-tert-butyl-10-hydroxy-15,15-dimethyl-3,6,13-trioxo-8-{[4-(pyridin-2-yl)phenyl]methyl}(1,1,1-~2~H_3_)-2-oxa-4,7,8,12-tetraazahexadecan-14-yl]carbamate (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20678684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
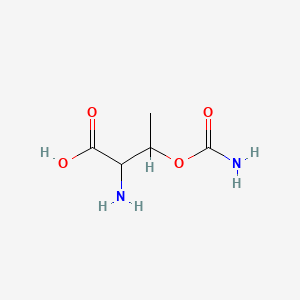

![3-[6-[[(5R,8R,9S,10S,12R,13S,14S,17R)-12,14-dihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-hydroxy-2-methyloxan-3-yl]oxy-3-(1-oxopropan-2-yloxy)propanal](/img/structure/B570297.png)
